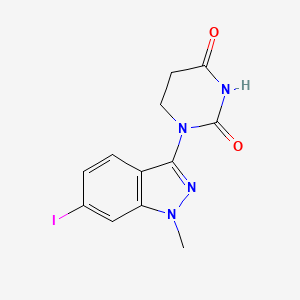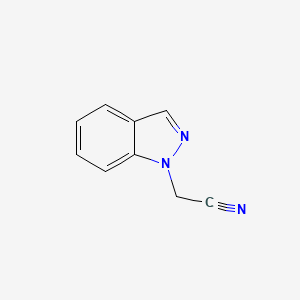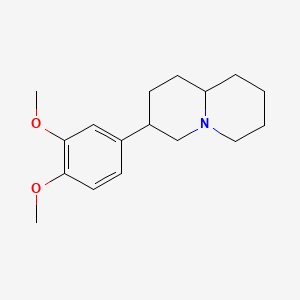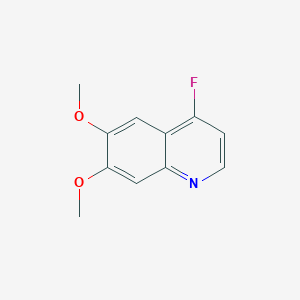![molecular formula C18H14 B13940320 16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene CAS No. 5837-17-2](/img/structure/B13940320.png)
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene is an organic compound with the molecular formula C18H14 It is a polycyclic aromatic hydrocarbon that features a cyclopenta[a]phenanthrene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through the Diels-Alder reaction followed by dehydrogenation and cyclization steps. The reaction conditions often involve the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, dihydro compounds, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to certain bioactive molecules.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with specific proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene
- 16,17-Dihydro-17-methyl-15H-cyclopenta[a]phenanthrene
Uniqueness
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for targeted research and applications.
Propriétés
Numéro CAS |
5837-17-2 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
17-methylidene-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H14/c1-12-6-8-16-14(12)10-11-17-15-5-3-2-4-13(15)7-9-18(16)17/h2-5,7,9-11H,1,6,8H2 |
Clé InChI |
LLSJSUKXDZLLBL-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)



![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)



![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
